5-Aza-2'-deoxy Cytidine-15N4 5'-Monophosphate
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Overview
Description
5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 5-Aza-2’-deoxycytidine, which is known for its role in inhibiting DNA methylation. The compound has a molecular formula of C8H13^15N4O7P and a molecular weight of 312.159 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate involves the incorporation of nitrogen-15 isotopes into the cytidine structure. The synthetic route typically starts with the preparation of 5-Aza-2’-deoxycytidine, followed by phosphorylation to obtain the monophosphate form. The reaction conditions often involve the use of phosphorylating agents and specific catalysts to ensure the incorporation of the nitrogen-15 isotopes .
Industrial Production Methods
Industrial production of 5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is produced in specialized facilities equipped to handle stable isotopes and ensure compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized cytidine derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for studying isotopic labeling and reaction mechanisms.
Biology: The compound is used in molecular biology to study DNA methylation and gene expression.
Medicine: It has applications in cancer research, particularly in studying the effects of DNA methylation inhibitors on tumor suppressor genes.
Mechanism of Action
The primary mechanism of action of 5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate involves the inhibition of DNA methylation. The compound is incorporated into DNA, where it traps DNA methyltransferases, leading to the depletion of these enzymes and subsequent hypomethylation of DNA. This hypomethylation can reactivate tumor suppressor genes that were silenced by aberrant DNA methylation, making it a valuable tool in cancer research .
Comparison with Similar Compounds
Similar Compounds
5-Aza-2’-deoxycytidine (Decitabine): A DNA-hypomethylating agent used in the treatment of myelodysplastic syndrome and acute myeloid leukemia.
5-Azacytidine (Vidaza): Another DNA methylation inhibitor used in the treatment of hematological malignancies.
Uniqueness
5-Aza-2’-deoxy Cytidine-15N4 5’-Monophosphate is unique due to its stable isotope labeling with nitrogen-15, which allows for precise tracking and analysis in various research applications. This isotopic labeling distinguishes it from other similar compounds and enhances its utility in scientific studies .
Properties
Molecular Formula |
C8H13N4O7P |
---|---|
Molecular Weight |
312.16 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-(15N)azanyl-2-oxo-(1,3,5-15N3)1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H13N4O7P/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(19-6)2-18-20(15,16)17/h3-6,13H,1-2H2,(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1/i9+1,10+1,11+1,12+1 |
InChI Key |
JQHZISUSXMJEPR-SSDNLDPUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C(=[15N]C2=O)[15NH2])COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)O)O |
Origin of Product |
United States |
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